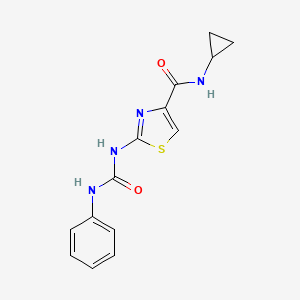

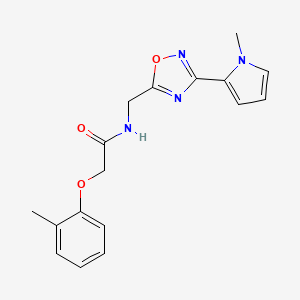

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Organic Synthesis and Derivative Development

- The study by Nötzel et al. (2001) explores the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This research demonstrates a methodology for creating compounds with potential biological activity, offering insights into the synthetic utility of cyclopropyl and thiazole derivatives (M. W. Nötzel et al., 2001).

Antitumor Activity

- Denny et al. (1990) investigated 2-phenylbenzimidazole-4-carboxamides as minimal DNA-intercalating agents with antitumor activity. This study provides a foundation for developing new antitumor agents using structural motifs similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide, emphasizing the importance of minimal DNA-binding affinity for therapeutic applications (W. Denny et al., 1990).

Kinase Inhibition for Anticancer Therapy

- Lombardo et al. (2004) identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. Their work underscores the potential of thiazole-5-carboxamide derivatives in oncology, providing a direct link to the therapeutic possibilities of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide (L. Lombardo et al., 2004).

Anticancer and Cell Cycle Inhibition

- The synthesis and evaluation of new pyrazole derivatives as cell cycle inhibitors by Nițulescu et al. (2015) highlight the importance of novel synthetic methods in developing anticancer drugs. This research points to the broader applicability of cyclopropyl and thiazole derivatives in targeting cancer cell proliferation (G. Nițulescu et al., 2015).

Antiviral Activity

- Research by Srivastava et al. (1977) on thiazole C-nucleosides for antiviral activity showcases the potential therapeutic applications of thiazole derivatives. The findings suggest that structural elements similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide could be leveraged for developing new antiviral agents (P. C. Srivastava et al., 1977).

特性

IUPAC Name |

N-cyclopropyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12(15-10-6-7-10)11-8-21-14(17-11)18-13(20)16-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,15,19)(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVUBSPDUXKQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)

![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)